Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride
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Overview
Description
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a chemical compound that features a pyridine ring substituted at the 3-position with an ethyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride typically involves the reaction of ethyl 2-chloroacetate with 3-aminopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminopyridine displaces the chlorine atom in ethyl 2-chloroacetate, forming the desired product. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride
- Ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride
- Ethyl 2-amino-2-(pyridin-3-yl)acetate
Uniqueness
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
ethyl 2-amino-2-pyridin-3-ylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8(10)7-4-3-5-11-6-7;/h3-6,8H,2,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZUVKCNCMKZDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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